molecular formula C11H9NO3 B3132930 Methyl 5-phenyloxazole-4-carboxylate CAS No. 38061-18-6

Methyl 5-phenyloxazole-4-carboxylate

Cat. No.: B3132930
CAS No.: 38061-18-6
M. Wt: 203.19 g/mol
InChI Key: IYJYICUPWFYIDA-UHFFFAOYSA-N
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Description

Significance of the Oxazole (B20620) Heterocycle in Contemporary Organic and Medicinal Chemistry

The oxazole is a five-membered aromatic heterocyclic ring containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in modern medicinal chemistry, primarily due to its ability to serve as a versatile scaffold for drug design. tandfonline.comnih.gov The oxazole nucleus is present in numerous natural products and synthetically developed medicinal compounds. jddtonline.info Its derivatives are known to engage with various biological receptors and enzymes through a range of non-covalent interactions, such as hydrogen bonding, hydrophobic effects, and van der Waals forces. tandfonline.com

This structural versatility has led to the discovery of a wide spectrum of biological activities associated with oxazole-containing molecules. nih.govd-nb.info The substitution pattern on the oxazole ring plays a critical role in determining the specific pharmacological properties of the compound. d-nb.info As a result, the oxazole framework is a subject of intense investigation for developing new therapeutic agents with potentially high efficacy and specificity. tandfonline.comresearchgate.net

Table 1: Reported Biological Activities of Oxazole Derivatives

Biological Activity Description References
Antimicrobial Inhibition of various bacterial and fungal strains, including S. aureus, E. coli, and C. albicans. d-nb.inforesearchgate.net
Anticancer Antiproliferative activity against several tumor cell lines. d-nb.inforesearchgate.net
Anti-inflammatory Activity as COX-2 inhibitors and reduction of inflammation in models like carrageenan-induced paw edema. jddtonline.infod-nb.info
Antitubercular Potential to inhibit the growth of mycobacteria. nih.govjddtonline.info
Antiviral Activity against various viral pathogens. jddtonline.info

| Antidiabetic | Potential hypoglycemic effects. | d-nb.info |

Contextualization of Substituted Oxazole-4-Carboxylates in Chemical Synthesis

Substituted oxazole-4-carboxylates, such as the methyl or ethyl esters, are highly valuable intermediates in organic synthesis. Their importance lies in their utility as building blocks for constructing more complex, polysubstituted oxazole derivatives. organic-chemistry.org The carboxylate group at the 4-position provides a reactive handle that can be further modified, making these compounds key precursors for a diverse array of molecules.

Numerous synthetic methodologies have been developed to access this class of compounds, reflecting their significance in the field. These methods include:

Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, which allows for the straightforward introduction of aryl or heteroaryl groups. organic-chemistry.org

Oxidation of 3-oxazoline-4-carboxylates , which serve as readily available precursors. organic-chemistry.org

[3+2] Cycloaddition reactions involving in situ generated acylpyridinium salts and isocyanoacetates, which can be derived directly from carboxylic acids. acs.org

Classical methods such as the Bredereck and van Leusen reactions, which provide routes to 2,4-disubstituted and 5-substituted oxazoles, respectively. ijpsonline.com

The availability of these robust synthetic routes ensures that oxazole-4-carboxylates are accessible starting materials for creating libraries of compounds for drug discovery and materials science applications.

Overview of Key Research Avenues Pertaining to Methyl 5-Phenyloxazole-4-Carboxylate and its Analogs

This compound serves as a specific and representative member of the substituted oxazole-4-carboxylate family. Research involving this compound and its structural analogs generally focuses on leveraging its core structure for the development of novel functional molecules.

One significant area of research is the synthesis of more complex molecular architectures. For instance, analogs of this compound are used as key intermediates in the multi-step synthesis of oxazolo[4,5-c]-quinolinone analogs. korea.ac.kr These efforts aim to create novel compounds that can modulate biological pathways; in one such study, these analogs were investigated as potential small-molecule inhibitors of Interleukin-33 (IL-33), a cytokine implicated in immune-mediated diseases. korea.ac.kr

Furthermore, research into related structures, such as 5-substituted oxazole-4-carboxylic acids, has explored their potential pharmacological activities, including the inhibition of blood platelet aggregation. nih.gov The development of efficient synthetic methods, like one-pot sequences that combine oxazole synthesis with cross-coupling reactions (e.g., Suzuki-Miyaura coupling), is another active research avenue, enabling the rapid diversification of the oxazole core for various applications. beilstein-journals.org These studies highlight the role of this compound and its derivatives as foundational elements in the rational design and synthesis of new chemical entities with tailored properties.

Table 2: Chemical Data for this compound

Identifier Value Reference
Molecular Formula C₁₁H₉NO₃ chemsynthesis.com
InChIKey IYJYICUPWFYIDA-UHFFFAOYAZ chemsynthesis.com
SMILES COC(=O)C1=C(OC=N1)C2=CC=CC=C2 chemsynthesis.com

| CAS Number | 38061-18-6 | bldpharm.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-phenyl-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)9-10(15-7-12-9)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJYICUPWFYIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Phenyloxazole 4 Carboxylate and Congeneric Structures

Classical and Emerging Synthetic Routes to Oxazole-4-Carboxylates

The construction of the oxazole-4-carboxylate core can be achieved through various synthetic strategies, ranging from classical cyclization reactions to more modern catalytic approaches. These methods offer access to a diverse range of substituted oxazoles, enabling the fine-tuning of their physicochemical and biological properties.

Cyclization Reactions Employing α-Oxocarboxylates and Isocyanides

A modern and efficient approach to the synthesis of oxazoles involves the silver-catalyzed oxidative decarboxylation-cyclization of α-oxocarboxylates with isocyanides. researchgate.net This methodology provides a novel strategy for constructing the oxazole (B20620) ring. The reaction proceeds through the interaction of an α-oxocarboxylate, such as potassium oxophenylacetate, with an isocyanide, like ethyl 2-isocyanoacetate, in the presence of a silver catalyst. acs.org

Mechanistic studies, including operando IR, EPR, and radical inhibition experiments, have confirmed the involvement of an acyl cation and Ag(II) as key intermediates in this transformation, proceeding via a radical decarboxylative process. researchgate.net This method is notable for its directness and circumvents the need for pre-functionalized starting materials often required in more traditional synthetic routes. nih.gov

Table 1: Silver-Catalyzed Synthesis of Oxazoles from α-Oxocarboxylates and Isocyanides

α-Oxocarboxylate Isocyanide Catalyst System Product Ref
Phenylglyoxylic acid Methyl isocyanoacetate Ag₂CO₃, 1,10-phen, K₂S₂O₈ Methyl 5-phenyloxazole-4-carboxylate acs.orgchemsynthesis.com

Synthetic Strategies Involving Dichloroacrylates

A convenient preparative route to 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their functional derivatives has been developed from accessible multicenter substrates of the general formula Cl₂C=C(NHCOR)C(O)OMe. researchgate.net These dichloroacrylate derivatives serve as versatile precursors for the construction of the oxazole-4-carboxylate core. The methodology allows for the synthesis of previously unknown oxazole derivatives that are suitable for various subsequent chemical transformations. researchgate.net

Approaches from N-Acyl-β-halodehydroaminobutyric Acid Derivatives

While less common, synthetic strategies employing derivatives of N-acyl-β-halodehydroaminobutyric acid represent a potential pathway to oxazole-containing structures. These precursors contain the necessary functionalities for cyclization to form the oxazole ring. The reaction would likely proceed via an intramolecular nucleophilic attack of the amide oxygen onto the β-carbon, followed by elimination of the halide to form the heterocyclic ring. The specific reaction conditions and scope of this method are not as broadly documented as other classical routes, suggesting it is a more specialized approach.

Oxazolone-Mediated Cyclizations

Oxazolones, also known as azlactones, are key intermediates in several classical and widely used methods for the synthesis of oxazoles. These five-membered heterocyclic compounds are typically formed from N-acylated α-amino acids and can be further elaborated to yield a variety of substituted oxazoles.

The synthesis of oxazolones from N-acylated α-amino acids is a foundational step in several named reactions leading to oxazoles. The Erlenmeyer-Plöchl reaction, for instance, involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640). nih.gov This process leads to the formation of a 2,5-disubstituted oxazolone (B7731731) derivative. nih.gov

Another significant transformation is the Dakin-West reaction, which converts an α-amino acid into a corresponding α-acetamidoalkyl methyl ketone through an oxazolone intermediate. beilstein-journals.org The reaction mechanism begins with the acylation of the amino acid with an acid anhydride, which then cyclizes to form the oxazolone. acs.orgrjstonline.com This oxazolone is a crucial, often isolable, intermediate that can be used in subsequent reactions to form more complex molecules. beilstein-journals.org

Table 2: Key Reactions for the Synthesis of Oxazolones from N-Acylated α-Amino Acids

Reaction Name Starting Materials Reagents Intermediate Ref
Erlenmeyer-Plöchl Reaction N-Acyl glycine (B1666218) (e.g., Hippuric acid), Aldehyde Acetic anhydride, Sodium acetate 4-Alkylidene-2-phenyloxazol-5(4H)-one nih.gov

The oxazolone intermediates generated from N-acylated α-amino acids are reactive species that can undergo condensation with aldehydes and ketones. The Erlenmeyer-Plöchl reaction is a prime example of this strategy. nih.gov In this reaction, the initially formed oxazolone, which possesses active methylene (B1212753) protons at the C4 position, condenses with an aldehyde (e.g., benzaldehyde) in the presence of a base and acetic anhydride to yield a 4-alkylidene-5(4H)-oxazolone, also known as an azlactone. nih.gov

These unsaturated azlactones are versatile precursors for the synthesis of α-amino acids and can also be converted into oxazoles. The conversion of the azlactone to the final oxazole product can be achieved through various methods, including rearrangement or further reaction. This classical method has been a cornerstone of oxazole synthesis for over a century and continues to be widely used due to its reliability and the ready availability of the starting materials. nih.gov

Oxidative Cyclization via Dual C-H Activation Pathways

Oxidative cyclization involving the activation of two C-H bonds represents a highly efficient and atom-economical strategy for synthesizing oxazole rings. This approach avoids the need for pre-functionalized substrates, directly converting simple precursors into complex heterocyclic products.

A notable palladium-catalyzed method facilitates the synthesis of highly substituted oxazoles from basic amides and ketones. organic-chemistry.org This process involves a sequential C-N and C-O bond formation within a single operation, proceeding through an sp2 C-H activation pathway. organic-chemistry.org The reaction mechanism is understood to involve dehydration condensation, imine/enamine isomerization, and a critical Pd-catalyzed C-H activation step, culminating in reductive elimination. organic-chemistry.org Similarly, an efficient method for producing 5-(3-indolyl)azoles has been developed through a palladium-catalyzed double C-H bond cleavage, highlighting the power of this strategy for linking two distinct heterocyclic systems under mild conditions. rsc.org

Electrochemical methods also provide a green and mild alternative for oxazole synthesis via oxidative cyclization. organic-chemistry.org One such approach uses readily available ketones and acetonitrile (B52724) to construct polysubstituted oxazoles at room temperature without the need for external chemical oxidants. organic-chemistry.orgresearchgate.net The reaction is believed to proceed via a Ritter-type reaction followed by oxidative cyclization. organic-chemistry.orgresearchgate.net

Table 1: Key Features of Oxidative Cyclization Methods

Method Catalyst/System Key Transformation Substrates Ref.
Palladium-Catalysis Pd(OAc)₂, CuBr₂, K₂S₂O₈ sp² C-H Activation / C-N & C-O formation Amides and Ketones organic-chemistry.org
Palladium-Catalysis Pd(OAc)₂ Double C-H Bond Cleavage Azole-4-carboxylates and Indoles rsc.org
Electrochemistry Carbon Felt Electrodes, TFAA Ritter-type reaction / Oxidative Cyclization Ketones and Acetonitrile organic-chemistry.orgresearchgate.net

Catalytic Transformations in Oxazole-4-Carboxylate Synthesis

A variety of transition metals have been successfully employed to catalyze the synthesis of oxazole-4-carboxylates, each offering unique advantages in terms of selectivity, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Reactions, Including Direct C-H Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in forming oxazole-4-carboxylates is well-documented. Direct C-H arylation, in particular, has emerged as a powerful tool for the late-stage functionalization of the oxazole ring.

Researchers have developed novel, sequential palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate, providing rapid access to complex molecules. nih.gov The regioselectivity of these reactions can be controlled, with protocols for both C2- and C5-selective arylations being established. nih.govresearchgate.net For instance, the C5-arylation of ethyl 2-phenyl-oxazole-4-carboxylate can be achieved using specific palladium-ligand combinations. nih.gov Another significant advancement is the decarboxylative direct C-H cross-coupling of oxazole-4-carboxylate esters, which allows for the preparation of 2,4-linked bis(azole) structures. nih.gov This methodology can be repeated to create poly(azole) systems. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Oxazole-4-Carboxylate Synthesis

Reaction Type Catalyst/Ligand Position Functionalized Key Feature Ref.
Direct Arylation Pd(0) C2 and C5 Sequential arylation for DPO and POPOP analogues nih.gov
C5-Arylation Pd(0) C5 Direct coupling without copper co-catalyst nih.gov
Decarboxylative Coupling Pd(II)/Cu(II) C4 Prepares 2,4-linked bis(azoles) from carboxyoxazoles nih.gov
C-H Activation Pd(OAc)₂ C2 Denitrative arylation using nitroarenes as arylating agents researchgate.net

Copper-Mediated and Silver-Catalyzed Methodologies

Copper and silver catalysts offer effective and often more economical alternatives to palladium for the synthesis of oxazoles. These metals can mediate a range of cyclization and coupling reactions.

Copper-catalyzed methods are diverse. For example, a copper(II) complex immobilized on magnetic nanoparticles has been used as a recyclable, eco-friendly catalyst for synthesizing oxazole derivatives through the condensation of benzamide (B126) with 2-bromoacetophenone (B140003) derivatives. jsynthchem.com In another approach, copper catalysis enables the direct coupling of α-diazoketones with nitriles to form 2,4,5-trisubstituted oxazoles in excellent yields. researchgate.net Furthermore, copper-catalyzed C-N coupling of iodo-oxazoles with aromatic nitrogen heterocycles can be significantly enhanced by the addition of silver benzoate. nih.gov This strategy is particularly useful for the amination of halo-oxazoles at the electron-rich C4-position, a traditionally challenging transformation. nih.gov

Silver-catalyzed reactions have also proven highly effective. A one-step synthesis of oxazoles from amides and β-bromo-α-oxoesters is mediated by silver salts like AgSbF₆ under microwave irradiation. amazonaws.com Silver carbonate has been employed to induce the intramolecular 5-endo cyclization of acyclic amides to yield oxazole-4-carboxamides. acs.org This two-step procedure, starting from a versatile oxazolone template, allows for a wide range of functional groups at the 4 and 5-positions of the oxazole ring. acs.org

Table 3: Examples of Copper- and Silver-Catalyzed Oxazole Syntheses

Metal Catalyst/Reagent Reaction Type Key Feature Ref.
Copper Fe₃O₄@SiO₂-Bipyridine-CuCl₂ Condensation/Cyclization Heterogeneous, reusable nanocatalyst jsynthchem.com
Copper Copper Catalyst Coupling/Cyclocondensation Direct coupling of α-diazoketones with nitriles researchgate.net
Copper/Silver CuI / Silver Benzoate C-N Coupling Couples iodoazoles with N-heterocycles nih.gov
Silver AgSbF₆ Cyclization One-step synthesis from amides and β-bromo-α-oxoesters amazonaws.com
Silver Ag₂CO₃ 5-endo Cyclization Intramolecular cyclization of acyclic amides acs.org

Ruthenium(II)-Catalyzed Cyclizations

Ruthenium catalysts have been successfully applied to the synthesis of oxazole derivatives through various cyclization strategies. These methods are valued for their efficiency and broad substrate compatibility.

An efficient method for synthesizing oxazoles from enamides has been established via a ruthenium-catalyzed C–O cyclization. rsc.org This protocol demonstrates wide functional group compatibility and is applicable to other five-membered heterocyclic systems. rsc.org Another approach involves a combined ruthenium(II) porphyrin and copper chloride catalyzed cyclization using readily available carboxylic acids and phenylethenes or phenylacetylenes. acs.org This reaction proceeds through sequential intermolecular C–N bond and intramolecular C–O bond formations. acs.org Furthermore, ruthenium(II) has been shown to catalyze the intermolecular selective ortho C-H silylation of 2-aryloxazoles, providing a practical route to versatile organosilane compounds with high regioselectivity. nih.gov

Table 4: Ruthenium(II)-Catalyzed Syntheses of Oxazole Derivatives

Catalyst System Reaction Type Starting Materials Key Feature Ref.
Ruthenium(II) C–O Cyclization Enamides Broad substrate scope and functional group tolerance rsc.org
Ru(II) Porphyrin / CuCl Sequential Cyclization Carboxylic acids and phenylethenes/phenylacetylenes Forms intermolecular C-N and intramolecular C-O bonds acs.org
Ruthenium(II) Acetate C-H Silylation 2-Aryloxazoles Selective ortho C-H functionalization nih.gov

Electrochemical Synthesis Approaches

Electrosynthesis offers a green and sustainable alternative to traditional chemical methods for constructing oxazole rings, often operating under mild conditions without the need for stoichiometric oxidants or transition metals. rsc.orgchemistryviews.org

A direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition has been developed for oxazole synthesis, utilizing abundant and inexpensive carboxylic acids as starting materials. rsc.org This method is performed in a catalytic system, avoiding transition metals and toxic oxidants. rsc.org Another prominent electrochemical strategy allows for the construction of polysubstituted oxazoles from easily accessible ketones and acetonitrile. organic-chemistry.orgresearchgate.netchemistryviews.org The reaction, which takes place in a divided cell at room temperature, uses acetonitrile as both the solvent and a reactant. chemistryviews.org Mechanistic studies suggest the reaction proceeds through a Ritter-type reaction and subsequent oxidative cyclization. researchgate.net The process is facilitated by activators like trifluoroacetic anhydride (TFAA) and a triphenylamine (B166846) derivative as a catalyst. chemistryviews.org

Table 5: Overview of Electrochemical Approaches to Oxazoles

Method Key Reagents/System Starting Materials Key Feature Ref.
Deoxygenative Cycloaddition Phosphine-mediated Carboxylic acids and isocyanides Transition-metal-free, sustainable rsc.org
Oxidative Cyclization Carbon felt electrodes, TFAA, LiClO₄ Ketones and acetonitrile No external chemical oxidant required, mild conditions organic-chemistry.orgresearchgate.netchemistryviews.org

Nickel-Catalyzed Cross-Coupling Strategies

Nickel catalysis provides a cost-effective and powerful platform for cross-coupling reactions, including those used to synthesize functionalized oxazoles. These methods often exhibit unique reactivity compared to their palladium counterparts.

A notable application is the nickel-catalyzed coupling of azoles with aromatic nitriles. nih.gov This reaction is promoted by BPh₃ and works for electronically diverse oxazoles and benzonitriles. nih.gov While the nickel catalyst is essential for the arylation of phenyl oxazoles, some reactions with benzoxazoles can proceed without the catalyst, albeit in lower yields. nih.gov Nickel catalysis has also been employed for the decarboxylative cross-coupling of perfluorobenzoates with aryl halides, offering a route to fluorinated biaryl compounds. acs.org Additionally, nickel-catalyzed C–N cross-coupling of organoboronic acids and isoxazoles has been established for the synthesis of (Z) N-aryl β-enamino esters, where 5-alkoxy/phenoxy isoxazoles serve as aminating reagents via N–O bond cleavage. rsc.org

Table 6: Nickel-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partners Promoter/Additive Key Feature Ref.
C-H Arylation Azoles and Aromatic Nitriles BPh₃ Expands electrophile scope for C-H arylations nih.gov
Decarboxylative Coupling Perfluorobenzoates and Aryl Halides - Synthesis of fluorinated biaryl compounds acs.org
C-N Coupling Organoboronic acids and Isoxazoles - N-O bond cleavage of isoxazole (B147169) aminating reagent rsc.org

Achieving Regiocontrol in Oxazole-4-Carboxylate Synthesis

The regioselective synthesis of oxazole-4-carboxylates, such as this compound, is a critical challenge in synthetic organic chemistry. The substitution pattern on the oxazole ring significantly influences the molecule's chemical and biological properties. Therefore, methods that can precisely control the placement of the carboxylate group at the C4 position, as opposed to other positions like C2 or C5, are of high value. Various synthetic strategies have been developed to achieve this regiocontrol, often relying on carefully chosen starting materials and reaction conditions to direct the cyclization pathway.

One prominent strategy involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632). beilstein-journals.orgnih.gov This method provides a reliable route to 5-substituted-1,2-oxazole-4-carboxylates. The regioselectivity is dictated by the reaction mechanism, which involves the initial condensation between the β-enamino ketoester and hydroxylamine, followed by an intramolecular cyclization and dehydration process to yield the final 1,2-oxazole-4-carboxylate product. beilstein-journals.org This approach prevents the formation of the isomeric 5-carboxylate.

Another effective method for the regioselective preparation of oxazole-4-carboxylates starts from aldehydes, utilizing 3-oxazoline-4-carboxylates as key intermediates. acs.orgnih.gov This novel two-step synthesis ensures that the carboxylate group is positioned exclusively at the C4 position of the oxazole ring. acs.orgnih.gov

Furthermore, the synthesis of 2,5-disubstituted oxazole-4-carboxylates can be achieved in high yields from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. researchgate.net Treatment of these precursors with a base like 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile promotes a cyclization reaction that selectively forms the oxazole-4-carboxylate scaffold. researchgate.net

In contrast to methods that favor the C4-carboxylate isomer, other classical oxazole syntheses often yield different regioisomers. For instance, the Van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC), typically produces 5-substituted oxazoles. mdpi.comijpsonline.com Similarly, the Fischer oxazole synthesis, involving the condensation of a cyanohydrin with an aldehyde, generally leads to 2,5-disubstituted oxazoles. wikipedia.orgdrugfuture.com The Robinson-Gabriel synthesis, which proceeds via the cyclodehydration of 2-acylamino-ketones, also offers a route to oxazoles, with the final substitution pattern depending on the structure of the starting ketone. wikiwand.comsynarchive.com

The challenge of regiocontrol is not unique to carboxylates. For example, regiodivergent methods have been developed for the synthesis of sulfenylated oxazoles. bham.ac.ukresearchgate.net These methods can selectively produce either 4-sulfenyl or 5-sulfenyl oxazoles from the same alkynyl thioether starting materials by switching between an acid mediator (for the 4-substituted product) and a gold catalyst (for the 5-substituted product). bham.ac.uk This highlights the power of catalyst and condition control in directing regiochemical outcomes in heterocycle synthesis.

Below is a summary of findings from various studies on the regioselective synthesis of oxazole-4-carboxylates.

MethodStarting MaterialsKey Reagents/ConditionsRegiochemical OutcomeReference
From β-Enamino Ketoestersβ-Enamino ketoestersHydroxylamine hydrochlorideSelectively yields 5-substituted-1,2-oxazole-4-carboxylates. beilstein-journals.org
Via 3-Oxazoline IntermediatesAldehydes, IsocyanoacetateFormation of 3-oxazoline-4-carboxylate intermediate, followed by oxidation/elimination.Specifically produces oxazole-4-carboxylates. acs.orgnih.gov
From Dehydroamino Acid DerivativesN-acyl-β-halodehydroaminobutyric acid methyl estersDBU in acetonitrileHigh yields of 2,5-disubstituted oxazole-4-carboxylates. researchgate.net
From α-Metalated Isocyanidesα-Metalated isocyanides, Acylating reagents (e.g., acid chlorides)In situ or subsequent cyclization of β-ketoisocyanide intermediates.Yields oxazoles unsubstituted at position 2. Regioselectivity depends on the acylating agent. researchgate.net
Via Oxazolone Template4-Bis(methylthio)methylene-2-phenyloxazol-5-oneNucleophilic ring-opening followed by silver carbonate-mediated 5-endo cyclization.Versatile synthesis of 2-phenyl-4,5-functionalized oxazoles, including ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate. acs.org

The following table details specific examples of synthesized oxazole-4-carboxylate derivatives and their reported yields.

CompoundSynthetic MethodYieldReference
Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylateReaction of β-enamino ketoester with hydroxylamine hydrochloride.Moderate yields reported for the series. beilstein-journals.org
Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylateReaction of 4-Bis(methylthio)methylene-2-phenyloxazol-5-one with sodium ethoxide followed by cyclization.82% acs.org
5-(Methylthio)-2-phenyloxazole-4-(N-phenyl)carboxamideReaction of acyclic anilide with silver carbonate in refluxing acetonitrile.78% acs.org

Mechanistic Investigations of Oxazole Ring Formation and Derivatization Reactions

Identification and Characterization of Reaction Intermediates

The transient nature of reaction intermediates often makes their direct observation challenging. However, through a combination of spectroscopic techniques and theoretical calculations, significant progress has been made in identifying and characterizing these fleeting species, providing invaluable insights into the reaction mechanisms of oxazole (B20620) synthesis and transformation.

Role of Acyl Cations and Silver(II) Species

While direct evidence for the involvement of acyl cations and silver(II) species in the formation of Methyl 5-phenyloxazole-4-carboxylate is not extensively detailed in the reviewed literature, their roles in analogous heterocyclic syntheses suggest potential mechanistic pathways. Acyl cations are powerful electrophiles that can react with suitable nucleophiles to initiate cyclization cascades. In the context of oxazole synthesis, an acyl cation could theoretically be generated and subsequently trapped by a nitrogen-containing species to form a key intermediate en route to the oxazole ring.

Silver(II) species are known to act as potent one-electron oxidants. Their involvement could be envisaged in reactions where an oxidative cyclization is required to form the oxazole ring. For instance, a silver(II) species could oxidize a precursor molecule, generating a radical cation that undergoes intramolecular cyclization to furnish the heterocyclic core. Further investigation is needed to definitively establish the role of these reactive intermediates in the synthesis of this specific oxazole derivative.

Spectroscopic Detection of Enamine Intermediates

Contribution of Hypoiodite (B1233010) and Iodite (B1235397) Anions as Oxidants

Hypervalent iodine reagents are frequently employed as oxidants in the synthesis of oxazolines and oxazoles. nsf.govresearchgate.net Species such as acetyl hypoiodite (AcOI), which can be generated in situ from reagents like (diacetoxyiodo)benzene (B116549) and an iodide source, are believed to be the active oxidizing agents in these transformations. nsf.gov The mechanism likely involves the reaction of the hypoiodite with a suitable substrate, such as an N-propargylamide, to initiate an iodocyclization cascade, ultimately leading to the formation of an oxazoline (B21484) intermediate which can be further oxidized to the corresponding oxazole. nsf.gov The role of iodite anions as oxidants in these reactions is less commonly cited but could be relevant in specific reaction conditions.

Elucidation of Azirine and Nitrile-Ylide Intermediates in Photoisomerization

The photoisomerization of isoxazoles to oxazoles provides a fascinating example of the intricate intermediates that can be involved in heterocyclic transformations. nih.govacs.orgresearchgate.netacs.org Low-temperature matrix isolation studies coupled with infrared spectroscopy have been instrumental in trapping and characterizing the fleeting intermediates in these reactions. nih.govacs.orgresearchgate.net

Irradiation of an isoxazole (B147169) precursor can lead to the cleavage of the weak N-O bond, forming a vinyl nitrene intermediate. This highly reactive species can then rearrange to a 2H-azirine. acs.org Subsequent photochemical excitation of the 2H-azirine can induce C-C bond cleavage, generating a nitrile ylide. acs.orgrsc.org This elusive nitrile ylide intermediate can then undergo a 1,5-electrocyclization to furnish the final oxazole product. nih.govacs.orgresearchgate.net Theoretical calculations have been used to further characterize the structure and energetics of these intermediates. nih.govacs.org

Table 1: Key Intermediates in Isoxazole to Oxazole Photoisomerization

IntermediateMethod of Detection/CharacterizationRole in Mechanism
Vinyl NitreneInferred from product analysisInitial product of N-O bond cleavage
2H-AzirineMatrix isolation IR spectroscopyPrimary photoproduct from vinyl nitrene
Nitrile YlideMatrix isolation IR spectroscopyFormed from photochemical ring-opening of 2H-azirine
KetenimineMatrix isolation IR spectroscopyA primary photoproduct alongside 2H-azirine

Exploration of Radical Pathways in Oxazole Ring Construction

While many oxazole syntheses proceed through ionic or pericyclic mechanisms, radical pathways also offer a powerful and complementary approach to the construction of the oxazole ring. These reactions often involve the generation of a radical species that can undergo intramolecular cyclization to form the heterocyclic core.

For example, the combination of gold catalysis and radical chemistry has been utilized to synthesize 5-oxazole ketones from N-propargylamides using an oxidant like 4-MeO-TEMPO. organic-chemistry.org Another approach involves the visible-light photoredox-catalyzed three-component cyclization of 2H-azirines, alkynyl bromides, and molecular oxygen to yield a diverse range of substituted oxazoles. organic-chemistry.org These methods highlight the versatility of radical chemistry in forging the C-O and C-N bonds necessary for oxazole ring formation.

Understanding Base-Assisted and Metal-Catalyzed Mechanistic Pathways

Base-assisted and metal-catalyzed reactions represent some of the most common and versatile methods for synthesizing oxazoles. These reactions often proceed through distinct and well-defined mechanistic pathways.

The van Leusen oxazole synthesis is a classic example of a base-assisted reaction. mdpi.comnih.gov This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. mdpi.comnih.gov The base deprotonates the TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the 5-substituted oxazole. mdpi.comnih.gov The reaction proceeds through an intermediate oxazoline which is then converted to the oxazole. mdpi.comnih.gov

Metal-catalyzed reactions offer a broad spectrum of possibilities for oxazole synthesis, with catalysts based on metals such as palladium, copper, and gold being particularly prevalent. tandfonline.comresearchgate.net These reactions can proceed through various mechanisms, including cross-coupling reactions followed by in situ cyclization. For instance, a palladium-catalyzed coupling of an N-propargylamide with an aryl iodide can be followed by a cyclization to form a 2,5-disubstituted oxazole. organic-chemistry.org Copper-catalyzed reactions of α-diazoketones with nitriles proceed through the formation of a nitrilium ion, which is then trapped intramolecularly by the keto group to form the oxazole ring. researchgate.net Gold catalysts, on the other hand, can activate alkyne functionalities towards nucleophilic attack, facilitating cyclization reactions to form oxazoles. researchgate.net

Table 2: Comparison of Mechanistic Pathways in Oxazole Synthesis

PathwayKey Reagents/CatalystsGeneral Mechanism
Base-Assisted (van Leusen) Aldehyde, TosMIC, Base (e.g., K2CO3)[3+2] cycloaddition via an oxazoline intermediate. mdpi.comnih.gov
Palladium-Catalyzed N-propargylamide, Aryl iodide, Pd catalystCross-coupling followed by intramolecular cyclization. organic-chemistry.org
Copper-Catalyzed α-diazoketone, Nitrile, Cu catalystFormation of a nitrilium ion followed by intramolecular cyclization. researchgate.net
Gold-Catalyzed N-propargylamide, Gold catalystActivation of alkyne followed by cyclization. researchgate.net

Factors Governing Regioselectivity in Ring-Forming Reactions

The synthesis of polysubstituted oxazoles, such as this compound, requires precise control over the regiochemical outcome of the ring-forming reaction. The substitution pattern on the oxazole ring is determined by the choice of synthetic methodology and the nature of the precursors. Key factors influencing regioselectivity include the electronic and steric properties of the reactants, as well as the reaction conditions employed.

Several classical and modern synthetic routes are utilized for the construction of the oxazole core, with the Van Leusen and Hantzsch syntheses being prominent examples. The Van Leusen oxazole synthesis typically yields 5-substituted oxazoles through a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The regioselectivity for a 5-substituted product is a characteristic feature of this reaction when aldehydes are used as starting materials. nih.gov However, modifications to this protocol can afford different substitution patterns. For instance, a one-pot Van Leusen reaction employing aldehydes, aliphatic halides, and TosMIC in an ionic liquid has been developed for the synthesis of 4,5-disubstituted oxazoles. mdpi.com In this case, the regioselectivity is dictated by the sequential addition of the electrophiles to the TosMIC-derived anion. Aromatic aldehydes bearing electron-withdrawing groups have been observed to exhibit higher reactivity in these syntheses. mdpi.com

The Hantzsch synthesis, which involves the condensation of an α-haloketone with an amide, is another fundamental method for oxazole formation. The regioselectivity of the Hantzsch synthesis can be more complex and is known to be sensitive to reaction conditions. While the reaction between α-halogeno ketones and N-monosubstituted thioureas in neutral solvents exclusively produces 2-(N-substituted amino)thiazoles, conducting the reaction under acidic conditions can lead to a mixture of regioisomers: 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The ratio of these products is influenced by factors such as the acidity of the medium and the structure of the starting materials. rsc.org This highlights the critical role of reaction parameter optimization in directing the regiochemical outcome.

For the specific case of this compound, a synthetic strategy would need to be chosen that selectively places the phenyl group at the C5 position and the carboxylate group at the C4 position. A modified Van Leusen approach or a direct synthesis from a carboxylic acid could be employed. A recently developed method allows for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanoacetates using a triflylpyridinium reagent for in-situ activation of the carboxylic acid. nih.gov This approach offers a direct route to the desired substitution pattern, where the regioselectivity is controlled by the nucleophilic attack of the deprotonated isocyanoacetate on the activated acyl electrophile. nih.gov

Table 1: Factors Influencing Regioselectivity in Oxazole Synthesis
Synthetic MethodKey ReactantsPrimary Product(s)Factors Governing Regioselectivity
Van Leusen Synthesis Aldehyde + TosMIC5-Substituted OxazoleInherent regioselectivity of the [3+2] cycloaddition mechanism. nih.govorganic-chemistry.org
Modified Van Leusen Aldehyde + Aliphatic Halide + TosMIC4,5-Disubstituted OxazoleSequential addition of electrophiles; electronic properties of the aldehyde. mdpi.com
Hantzsch Synthesis α-Haloketone + Amide/Thiourea2,4,5-Trisubstituted OxazoleStructure of reactants; reaction conditions (e.g., pH) can lead to isomeric mixtures. rsc.org
Direct Synthesis Carboxylic Acid + Isocyanoacetate4,5-Disubstituted OxazoleIn-situ activation of carboxylic acid directs the regioselective attack of the isocyanide. nih.gov

Dynamics of Ring Opening and Recyclization

The oxazole ring, while aromatic, is susceptible to various ring-opening and recyclization reactions, the dynamics of which are heavily influenced by the substituents attached to the heterocyclic core. For derivatives like this compound, the phenyl and carboxylate groups modulate the electronic landscape of the ring, affecting its stability and reactivity. These reactions are often triggered by thermal, photochemical, or chemical stimuli.

A notable thermal rearrangement is the Cornforth rearrangement , which is characteristic of 4-acyloxazoles. wikipedia.orgalchetron.comwikipedia.org This reaction involves a thermal pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes rearrangement and recyclization to form an isomeric oxazole. wikipedia.orgalchetron.com In this process, the acyl group at position 4 and the substituent at position 5 exchange positions. wikipedia.org The facility of the rearrangement is dependent on the relative stability of the starting material and the product, which is influenced by the nature of the substituents. wikipedia.org

Photochemical conditions can also induce rearrangements in the oxazole skeleton. For instance, irradiation of 2-phenyloxazole (B1349099) can lead to the formation of 4-phenyloxazole (B1581195) and 3-phenylisoxazole, proceeding through a 3-phenyl-2H-azirine-2-carbaldehyde intermediate. rsc.org These transformations highlight the lability of the oxazole ring under energetic conditions, allowing for skeletal reorganization to other isomeric heterocycles. More complex rearrangements, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, can occur in nucleophilic substitution reactions of heterocyclic compounds, leading to profound structural changes. mdpi.com

Table 2: Ring Opening and Recyclization Reactions of Oxazole Derivatives
Reaction TypeStimulusIntermediate(s)Outcome
Cornforth Rearrangement ThermalNitrile YlideIsomeric oxazole (exchange of C4 and C5 substituents). wikipedia.orgalchetron.com
Photochemical Rearrangement UV IrradiationAzirine derivativeIsomeric oxazoles or other heterocycles (e.g., isoxazoles). rsc.org
Hydrolytic Ring Opening Chemical (e.g., H₂O)Acyclic intermediatesRing-opened products (e.g., α-amino ketones), often followed by decarboxylation in certain derivatives. acs.orgnih.gov
ANRORC Mechanism Nucleophilic AdditionAcyclic intermediatesRecyclization to a different heterocyclic system. mdpi.com

Investigations into Tautomeric Equilibria of 5-Hydroxyoxazole Derivatives

The study of tautomerism in 5-hydroxyoxazole derivatives is crucial for understanding their reactivity and stability. These compounds, also known as azlactones or oxazolones in their keto form, exist in a tautomeric equilibrium between the aromatic 5-hydroxyoxazole (enol) form and the non-aromatic oxazol-5(4H)-one (keto) form. nih.gov For derivatives structurally related to this compound, such as ethyl 5-hydroxy-2-phenyloxazole-4-carboxylate, this equilibrium is of significant interest.

Experimental and theoretical studies have consistently shown that the keto form is overwhelmingly favored at equilibrium. nih.govacs.org Spectroscopic data from IR, ¹H NMR, and ¹³C NMR analyses of various azlactones typically show only the presence of the keto tautomer in significant amounts. nih.govacs.org Theoretical calculations support these experimental findings, indicating that the percentage of the keto form is often higher than 99.9%. acs.org

Despite the predominance of the keto form, the enol tautomer plays a vital role in the chemistry of these compounds. The acidity of the C4 proton (pKa ≈ 9) is attributed to the formation of a stabilized enolate, which is the conjugate base of both tautomers and possesses aromatic character. nih.gov The tautomerization to the enol form is often promoted by the presence of a base, such as triethylamine. nih.gov

The position of the tautomeric equilibrium is influenced by the nature of the substituents on the oxazole ring. It has been observed that acyl and phenyl substituents at the C4 and C2 positions, respectively, help to stabilize the enol tautomer. nih.gov This stabilization is a key factor in reactions such as the C4-arylation of ethyl 5-hydroxy-2-phenyloxazole-4-carboxylate. nih.gov The solvent also plays a role in the position of the equilibrium. Tautomeric equilibria are known to be dependent on the dielectric constant of the medium and the ability of the solvent to form hydrogen bonds with each tautomer, with more polar solvents typically favoring the more polar tautomer. frontiersin.org

Table 3: Tautomeric Equilibria in 5-Hydroxyoxazole Systems
Tautomeric FormStructureRelative StabilityFactors Favoring this Form
Keto Form (Oxazolone) Oxazol-5(4H)-onePredominant form (>99.9%)Inherent thermodynamic stability. nih.govacs.org
Enol Form (5-Hydroxyoxazole) 5-HydroxyoxazoleMinor componentStabilization by C2-phenyl and C4-acyl substituents; presence of base; non-polar solvents may favor internally hydrogen-bonded enol forms. nih.govmasterorganicchemistry.com

The instability of certain 5-hydroxyoxazole derivatives, particularly those with a 4-carboxy group, is linked to this tautomeric relationship. The 5-hydroxyoxazole-4-carboxy intermediate can equilibrate to its keto form, which is a β-keto acid derivative. nih.gov This structure is susceptible to β-decarboxylation, leading to decomposition. nih.gov This reactivity underscores the importance of understanding the tautomeric equilibria when designing synthetic routes or considering the stability of such compounds.

Derivatization Strategies and Functionalization of the Methyl 5 Phenyloxazole 4 Carboxylate Scaffold

Chemical Transformations of the Ester Moiety

The ester group at the 4-position of the Methyl 5-phenyloxazole-4-carboxylate scaffold is a primary site for chemical modification, allowing for its conversion into other important functional groups.

Hydrolysis to Carboxylic Acids

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-Phenyl-1,3-oxazole-4-carboxylic acid, is a fundamental transformation. This reaction can be effectively achieved under basic conditions. For instance, treatment of this compound with sodium hydroxide (B78521) in ethanol (B145695) at room temperature for 12 hours affords the desired carboxylic acid in high yield. chemicalbook.com Acid-catalyzed hydrolysis is also a viable method for converting esters to carboxylic acids, typically by refluxing in the presence of a strong acid like sulfuric acid. google.com

Table 1: Conditions for the Hydrolysis of this compound

Reagent Solvent Temperature Time Yield
Sodium Hydroxide Ethanol 20°C 12 h 91% chemicalbook.com
Sulfuric Acid (aq) N/A Reflux 3.5 h High Yield (General) google.com

Transesterification Reactions

Transesterification provides a direct route to other ester derivatives of 5-phenyloxazole-4-carboxylic acid. This process involves the exchange of the methyl group of the ester with another alkyl or aryl group from an alcohol. The reaction can be catalyzed by either acids or bases. researchgate.netnih.gov In an acid-catalyzed transesterification, a mineral acid such as trifluoroacetic acid can be employed with an excess of the desired alcohol at elevated temperatures. For base-catalyzed transesterification, a catalyst like potassium phosphate (B84403) can be utilized under milder conditions. organic-chemistry.org For example, the transesterification with benzyl (B1604629) alcohol would yield Benzyl 5-phenyloxazole-4-carboxylate.

Table 2: Representative Conditions for Transesterification

Catalyst Type Catalyst Alcohol Conditions
Acid-catalyzed Trifluoroacetic Acid Benzyl Alcohol 120°C, 5 h
Base-catalyzed Potassium Phosphate Benzyl Alcohol Mild conditions organic-chemistry.org
Organocatalyst N-Heterocyclic Carbene Benzyl Alcohol Ambient temperature amazonaws.com

Conversion to Amide Derivatives

The synthesis of amide derivatives from this compound typically proceeds through a two-step sequence involving initial hydrolysis to the carboxylic acid, followed by amidation. The resulting 5-phenyloxazole-4-carboxylic acid can then be coupled with a variety of primary or secondary amines to form the corresponding amides. This coupling is often facilitated by activating agents such as HBTU in the presence of a base like Hünig's base. organic-chemistry.org Alternatively, direct conversion of the carboxylic acid to the amide can be achieved under microwave irradiation in the presence of a catalyst. asianpubs.org This method offers a rapid and efficient route to a wide range of amides. researchgate.netcore.ac.uk

Modifications of the Oxazole (B20620) Ring and Phenyl Substituent

Beyond the ester moiety, the oxazole ring and the phenyl substituent offer further opportunities for functionalization, enabling the creation of more complex molecular architectures.

Nucleophilic Substitution Reactions at the Oxazole Nitrogen

The nitrogen atom of the oxazole ring can undergo nucleophilic substitution, most notably through quaternization reactions. This involves the treatment of the oxazole with an alkylating agent, such as an alkyl halide. For instance, reaction with methyl iodide in a sealed tube with a solvent like DMF at elevated temperatures can lead to the formation of the corresponding N-methylated oxazolium salt. researchgate.net This quaternization introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule. nih.gov

Table 3: Conditions for N-Alkylation of Oxazoles

Alkylating Agent Solvent Conditions Product
Methyl Iodide DMF 100°C, Sealed tube N-methyl-5-phenyloxazolium-4-carboxylate iodide researchgate.net
Benzyl Bromide DMF Room Temperature N-benzyl-5-phenyloxazolium-4-carboxylate bromide researchgate.net

Strategic Introduction and Interconversion of Cyano Groups

The introduction of a cyano group at the 4-position of the 5-phenyloxazole (B45858) ring can be achieved through a multi-step process starting from this compound. The initial step is the hydrolysis of the ester to the carboxylic acid, as previously described. The resulting carboxylic acid is then converted to the primary amide, 5-phenyloxazole-4-carboxamide. Subsequent dehydration of the amide furnishes the desired 5-phenyloxazole-4-carbonitrile. While direct conversion methods exist, this two-step pathway is a common and reliable strategy for installing a cyano group from a carboxylic acid precursor. The Sandmeyer reaction offers an alternative route for introducing a cyano group onto an aromatic ring, but it requires an amino-substituted precursor. wikipedia.orgorganic-chemistry.org

Arylation Reactions at the C4 Position

Direct arylation at the C4 position of the this compound scaffold is a challenging transformation due to the presence of the methyl carboxylate group. Traditional C-H activation strategies are not applicable as there is no hydrogen atom at this position. However, a powerful strategy that achieves formal arylation at C4 is through a transition metal-catalyzed decarboxylative cross-coupling reaction. This approach utilizes the existing carboxylate as a leaving group, which is replaced by an aryl moiety.

Pioneering work in the field of decarboxylative C-H cross-coupling has demonstrated the viability of this method for azole systems. nih.gov Research by Greaney and others has shown that oxazole-4-carboxylate esters can serve as effective substrates for palladium-catalyzed decarboxylative arylations. nih.gov In this type of reaction, a palladium catalyst, often in the presence of a copper co-catalyst or a specific ligand, facilitates the coupling of the oxazole-4-carboxylate with an arylating agent, such as an aryl halide or another heterocycle. The process involves the cleavage of the C4-carboxyl bond and the formation of a new carbon-carbon bond between the oxazole C4 and the incoming aryl group.

The general conditions for such a transformation are summarized in the table below, based on methodologies developed for related azole carboxylates.

Table 1: Representative Conditions for Decarboxylative Arylation

Parameter Condition Role
Catalyst Pd(OAc)₂ or other Pd(II) sources Facilitates the oxidative addition and reductive elimination cycle.
Co-catalyst/Ligand Cu(I) salts, phosphine (B1218219) ligands Can assist in the decarboxylation step and stabilize the catalytic species.
Base K₂CO₃, Cs₂CO₃ Often required to facilitate catalyst turnover and neutralize acidic byproducts.
Solvent Dioxane, Toluene, DMF High-boiling polar aprotic solvents are typically used to achieve the necessary reaction temperatures.

| Temperature | 100-150 °C | Thermal energy is required to promote decarboxylation and drive the catalytic cycle. |

This decarboxylative strategy effectively converts the parent ester into a 4-aryl-5-phenyloxazole, providing a direct route to 4,5-diaryloxazoles which are valuable substructures in materials science and medicinal chemistry. nih.gov

Halogenation and Subsequent Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

While direct halogenation at the C4 position of this compound is not feasible, a 4-halo-5-phenyloxazole derivative serves as a key precursor for introducing diverse functionalities through cross-coupling reactions. Such a halogenated intermediate would typically be synthesized from acyclic precursors designed to cyclize into the desired 4-halo-oxazole structure, rather than by direct halogenation of the pre-formed ring.

Once the 4-halo-5-phenyloxazole scaffold is obtained (e.g., Methyl 4-bromo-5-phenyloxazole), it becomes a versatile substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netrsc.org This reaction couples the 4-halo-oxazole with a wide variety of aryl or heteroaryl boronic acids or their esters to form a new C-C bond at the C4 position. The Suzuki-Miyaura reaction is widely favored due to its high functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally high yields achieved. mdpi.com

The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the carbon-halogen bond of the oxazole. This is followed by transmetalation with the boronate species (activated by a base) and subsequent reductive elimination to yield the 4-arylated oxazole product and regenerate the Pd(0) catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency.

Table 2: Typical Suzuki-Miyaura Reaction Parameters for C4-Arylation of a 4-Halo-oxazole

Aryl Boronic Acid Catalyst / Ligand Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O ~85-95
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane ~90-98
3-Pyridylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ DME ~80-90

Note: Yields are representative and based on analogous couplings with 4-halo heterocycles. rsc.orgresearchgate.net

This two-step sequence of preparing a 4-halo intermediate followed by Suzuki-Miyaura coupling provides a robust and highly adaptable method for synthesizing a library of 4-aryl-5-phenyloxazole derivatives.

Introduction of Sulfonyl Functionalities

The introduction of sulfonyl groups onto the oxazole ring significantly modifies the electronic properties of the scaffold and provides a handle for further chemical elaboration. While direct sulfonation of the this compound ring can be challenging, a multi-step sequence starting from appropriate precursors allows for the regioselective installation of sulfonyl functionalities. A well-documented approach for the analogous 2-phenyl isomer involves the synthesis of a 5-mercaptooxazole intermediate, which can then be converted into various sulfonyl derivatives.

This synthetic strategy begins with the reaction of a suitable precursor, such as methyl 2-(benzoylamino)-3,3-dichloroacrylate, with a sulfur nucleophile like sodium sulfide. This reaction leads to the formation of methyl 5-mercapto-2-phenyl-1,3-oxazole-4-carboxylate. This mercapto derivative is a pivotal intermediate. It can be oxidized, for instance with hydrogen peroxide, to form a sulfone, such as methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate after alkylation with benzyl chloride.

Alternatively, the mercapto group can be converted into a sulfonyl chloride (e.g., methyl 5-chlorosulfonyl-2-phenyl-1,3-oxazole-4-carboxylate) by treatment with chlorine in acetic acid. This sulfonyl chloride is a highly reactive intermediate that readily reacts with various primary and secondary amines to yield a diverse range of sulfonamides. This modular approach allows for the creation of a large library of sulfonylated oxazole derivatives from a common intermediate.

Table 3: Synthesis of Sulfonyl Derivatives from a 5-Mercapto-oxazole Intermediate

Reagent(s) Intermediate Formed Final Product Type Example Product Name
1. Benzyl chloride 2. H₂O₂ Benzyl thioether Sulfone Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate
Cl₂, AcOH Sulfonyl chloride Sulfonyl chloride Methyl 5-chlorosulfonyl-2-phenyl-1,3-oxazole-4-carboxylate
Sulfonyl chloride intermediate + Morpholine N/A Sulfonamide Methyl 5-(morpholinosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate

Note: The examples are based on the reported synthesis for the 2-phenyl isomer of the target scaffold.

Development of Diverse Oxazole-Based Chemical Building Blocks

The derivatization strategies discussed—arylation, halogenation/cross-coupling, and sulfonylation—transform the core this compound scaffold into a platform for generating diverse and complex chemical building blocks. These functionalized intermediates are not end-points but rather starting points for the synthesis of molecules with significant potential in medicinal chemistry and materials science. researchgate.netmdpi.com

Oxazole derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in numerous biologically active compounds. nih.gov For instance, 2-aminomethyl-5-phenyloxazoles have been patented for their anti-inflammatory and analgesic properties. google.com The functionalized building blocks derived from the parent scaffold allow for systematic Structure-Activity Relationship (SAR) studies. By varying the aryl group at the C4 position via Suzuki-Miyaura coupling, or by introducing different amine functionalities in the C5-sulfonamide series, chemists can fine-tune the pharmacological profile of the resulting molecules. nih.gov

Furthermore, these highly functionalized oxazoles can be viewed as amino acid-like building blocks. Their defined stereochemistry and multiple points for diversification make them ideal for inclusion in combinatorial libraries, such as DNA-encoded chemical libraries, which are used for high-throughput screening against biological targets. The ability to generate a wide array of derivatives from a common core structure is a cornerstone of modern medicinal chemistry, and the functionalized this compound scaffold represents a valuable tool in this endeavor. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituents on Chemical Reactivity and Stability Profiles

The chemical reactivity and stability of the Methyl 5-phenyloxazole-4-carboxylate scaffold are significantly influenced by the nature and position of substituents on both the phenyl and oxazole (B20620) rings. The oxazole ring itself is an electron-deficient azadiene, which generally makes it susceptible to certain types of reactions. clockss.org

On the Oxazole Ring:

Reactivity: The oxazole ring can undergo electrophilic substitution, although this is generally difficult unless the ring is activated by electron-donating groups. pharmaguideline.comthepharmajournal.com The preferred site for electrophilic attack on 1,3-azoles is typically the C5 position. thepharmajournal.com Nucleophilic substitution is uncommon but can be facilitated at the C2 position if a good leaving group is present. pharmaguideline.com Deprotonation is most likely to occur at the C2 position. wikipedia.org

Stability: The stability of the oxazole ring can be compromised under certain conditions. For instance, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While this compound does not possess a hydroxyl group at the 5-position, this highlights a potential sensitivity of the carboxylate functionality at the C4 position to hydrolysis, particularly under basic or acidic conditions.

On the Phenyl Ring:

Electronic Effects: The electronic properties of substituents on the C5-phenyl group can modulate the electron density of the entire molecule. Electron-donating groups (EDGs) can increase the electron density of the oxazole ring, potentially enhancing its reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) can decrease the ring's electron density, making it more susceptible to nucleophilic attack.

Steric Effects: Bulky substituents on the phenyl ring can introduce steric hindrance, which may influence the molecule's ability to interact with other molecules or biological targets.

The following table summarizes the general influence of substituents on the reactivity of the oxazole core.

Substituent TypePosition on Oxazole RingEffect on ReactivityReference
Electron-Donating Group (EDG)C2, C4, C5Increases reactivity towards electrophiles.
Electron-Withdrawing Group (EWG)C2, C4, C5Increases reactivity towards nucleophiles.
HalogenC2Can act as a leaving group in nucleophilic substitution. pharmaguideline.com

Identification of Key Pharmacophores within Oxazole Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the oxazole scaffold, several key pharmacophoric features have been identified across a range of biologically active molecules. tandfonline.com While specific studies on this compound are limited, the core structure itself presents several important features:

Aromatic Phenyl Ring: The phenyl group at the C5 position can engage in hydrophobic and π-stacking interactions with biological targets. bioorganica.com.ua

Oxazole Core: The heterocyclic ring acts as a rigid scaffold. The nitrogen and oxygen atoms can serve as hydrogen bond acceptors. bioorganica.com.ua

Methyl Carboxylate Group: The ester at the C4 position can act as a hydrogen bond acceptor and may be involved in polar interactions.

Pharmacophore models for various biologically active oxazole derivatives often highlight the importance of these features in specific spatial arrangements. tandfonline.comnih.gov For example, in a study of benzoxazole (B165842) derivatives, distinct pharmacophore models were generated for cytotoxic activities, emphasizing the arrangement of aromatic and hydrogen-bonding features. nih.gov

The table below illustrates common pharmacophoric features found in bioactive oxazole-containing molecules.

Pharmacophoric FeaturePotential Interaction TypeReference
Aromatic Ring (e.g., Phenyl)π-π stacking, hydrophobic interactions bioorganica.com.ua
Oxazole NitrogenHydrogen bond acceptor bioorganica.com.ua
Oxazole OxygenHydrogen bond acceptor bioorganica.com.ua
Carbonyl Oxygen (of ester)Hydrogen bond acceptor nih.gov

Correlations between Molecular Structure and Potential Molecular Interactions

The specific arrangement of functional groups in this compound dictates the types of non-covalent interactions it can form. These interactions are fundamental to its chemical behavior and potential biological activity. researchgate.net

Hydrogen Bonds: The nitrogen atom in the oxazole ring and the oxygen atoms of the methyl carboxylate group are potential hydrogen bond acceptors. bioorganica.com.ua

π-π Stacking: The phenyl ring at C5 and the oxazole ring itself are aromatic and can participate in π-π stacking interactions with aromatic residues in proteins or other molecules. bioorganica.com.ua

Hydrophobic Interactions: The phenyl group is a significant hydrophobic moiety that can interact with nonpolar pockets in a biological target.

Dipole-Dipole Interactions: The inherent polarity of the oxazole ring and the carboxylate group can lead to dipole-dipole interactions.

Computational studies on phenyl-substituted 1,3-oxazoles suggest that the phenyl groups can significantly stabilize complexes with biological macromolecules through π-stacking interactions. bioorganica.com.ua The introduction of phenyl groups at positions 2 and 5 of the oxazole ring has been shown to increase the stability of generated complexes with fragments of biomolecules. bioorganica.com.ua

The following table outlines the potential molecular interactions for different moieties of this compound.

Molecular MoietyPotential Non-Covalent InteractionInteracting Partner ExampleReference
Phenyl Ringπ-π stacking, Hydrophobic, C-H···πAromatic amino acid residues (e.g., Phe, Tyr, Trp) bioorganica.com.uanih.gov
Oxazole Ringπ-π stacking, Hydrogen bonding (N as acceptor)Aromatic systems, Hydrogen bond donors bioorganica.com.ua
Methyl CarboxylateHydrogen bonding (O as acceptor), Dipole-dipoleHydrogen bond donors (e.g., -NH, -OH groups) nih.govresearchgate.net

Rational Design Strategies for Advanced Oxazole-Based Chemical Entities

Rational design strategies aim to systematically modify a lead compound like this compound to enhance desired properties. This often involves techniques such as bioisosteric replacement and systematic modification of peripheral groups. tandfonline.com

Systematic modifications of the phenyl and methyl ester groups can be explored to probe the SAR and optimize properties.

Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (ortho, meta, para) of the phenyl ring can modulate the electronic and steric properties of the molecule. This can influence binding affinity and selectivity for a target.

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. These changes significantly alter the hydrogen bonding capacity and polarity of this part of the molecule, which can have a profound impact on its interactions.

Bioisosteric Replacement of the Phenyl Ring: The phenyl group can be replaced with other aromatic or non-aromatic rings to improve properties like solubility, metabolic stability, or potency. researchgate.netnih.gov Common bioisosteres for a phenyl ring include other heterocycles (e.g., thiophene, pyridine) or saturated cyclic systems like bicyclo[1.1.1]pentane (BCP). nih.govprinceton.edu

The biological and chemical behavior of this compound derivatives is governed by a balance of steric and electronic factors.

Steric Factors: The size and shape of substituents can dictate how the molecule fits into a binding site. Large, bulky groups can create steric clashes, preventing optimal binding. Conversely, they can also be used to fill a specific pocket to enhance affinity.

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools for understanding and predicting the SAR of molecules like this compound.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov It helps to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts. Docking studies can be used to rationalize the observed activity of a series of analogs and guide the design of new compounds with improved affinity. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties, including orbital energies (HOMO, LUMO), electrostatic potential, and dipole moments. nih.govresearchgate.net These calculations provide insights into the electronic structure and reactivity of the molecule, helping to explain the effects of different substituents. researchgate.net

Pharmacophore Modeling: Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for activity. nih.gov This model can then be used to screen virtual libraries for new potential lead compounds.

The following table summarizes various computational approaches and their applications in the SAR analysis of oxazole derivatives.

Computational MethodApplication in SARKey Insights ProvidedReference
Molecular DockingPredicts binding mode and affinity to a target protein.Identifies key amino acid interactions, rationalizes activity data. nih.govmdpi.com
Quantum Chemistry (e.g., DFT)Calculates electronic properties and reactivity descriptors.Explains substituent effects on reactivity and stability. researchgate.netnih.gov
Pharmacophore ModelingDefines essential 3D features for biological activity.Guides virtual screening for new active compounds. nih.gov

Application of Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for this compound against defined biological targets have not been widely published, the general principles of such simulations would apply. A hypothetical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Identification and Preparation of the Target: A specific protein target of interest would be selected based on preliminary biological screening data. The 3D structure of this protein, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or active site.

Docking Simulation: Using specialized software, the ligand would be placed into the defined binding site of the target protein. The program would then explore various possible binding poses and score them based on the predicted binding affinity or energy.

Analysis of Results: The resulting poses would be analyzed to identify the most stable and likely binding mode. This analysis focuses on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein.

Without specific studies, a data table of research findings cannot be generated.

Theoretical Analysis of Molecular Recognition Principles

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The theoretical analysis of these principles for this compound would explore the structural and electronic features of the molecule that govern its binding to a target.

The key structural components of this compound that would be central to its molecular recognition include:

The Oxazole Ring: This five-membered heterocyclic ring is aromatic and contains both a nitrogen and an oxygen atom, which can act as hydrogen bond acceptors. The aromatic nature of the ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

The Phenyl Group at Position 5: This bulky, hydrophobic group is likely to engage in hydrophobic interactions with nonpolar residues in the binding site. Its orientation will be a critical determinant of binding specificity.

The Methyl Carboxylate Group at Position 4: This group contains a carbonyl oxygen and an ester oxygen, both of which can act as hydrogen bond acceptors. The methyl group itself can participate in hydrophobic interactions. The planarity and rotational freedom of this group would also influence its ability to fit within a binding pocket.

A detailed theoretical analysis would typically involve quantum mechanical calculations to determine the molecule's electronic properties, such as its electrostatic potential and frontier molecular orbitals, to predict its reactivity and interaction preferences.

Without specific research, a data table summarizing these principles cannot be populated.

Advanced Spectroscopic and Computational Approaches

Application of Spectroscopic Techniques in Mechanistic Research

Spectroscopy is a powerful tool for probing molecular structures and observing chemical transformations in real time. Different spectroscopic methods offer unique windows into the mechanistic details of reactions involving oxazole (B20620) derivatives.

Insights from Operando IR and EPR Spectroscopy

While specific operando infrared (IR) and electron paramagnetic resonance (EPR) studies on Methyl 5-phenyloxazole-4-carboxylate are not extensively documented, the application of these techniques to related heterocyclic systems provides a framework for potential mechanistic research.

Operando IR Spectroscopy : This technique allows for the real-time monitoring of vibrational modes of molecules as a reaction proceeds. For the synthesis or transformation of this compound, operando IR could track the disappearance of reactant peaks and the emergence of product-specific bands. For instance, the characteristic C=O stretching frequency of the ester group and the vibrational modes of the oxazole ring could be monitored to understand cyclization kinetics or subsequent functional group modifications. rsc.org In studies of related compounds, Fourier-transform infrared (FTIR) spectroscopy has been used to identify key functional groups, such as the ester and oxazole ring vibrations, which are crucial for confirming the molecular structure post-synthesis. rsc.orgnih.gov

EPR Spectroscopy : EPR spectroscopy is used to study species with unpaired electrons, such as radicals or metal complexes involved in catalytic cycles. If the synthesis of this compound were to proceed via a radical mechanism or involve a paramagnetic catalyst, EPR would be an invaluable tool for detecting and characterizing these transient intermediates, providing direct evidence for the proposed reaction pathway.

Mass Spectrometry (MS) for Intermediate Identification and Reaction Monitoring

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio of ions, making it ideal for identifying reaction intermediates and monitoring the progress of a reaction. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) is frequently employed to confirm the elemental composition of newly synthesized oxazole derivatives. rsc.org By providing an exact mass, HRMS can definitively verify the chemical formula of this compound (C₁₁H₉NO₃), distinguishing it from other potential isomers or byproducts. chemsynthesis.com Techniques like Electrospray Ionization (ESI) are commonly used for this purpose. acs.org

Furthermore, coupling MS with a reaction setup allows for real-time analysis of the reaction mixture. rsc.org This can be achieved by techniques such as Low-Temperature Plasma (LTP) ionization or by hyphenated methods like LC-MS. rsc.orgbldpharm.com This approach enables the detection of short-lived intermediates and the quantitative tracking of reactants and products, which is crucial for reaction optimization and mechanistic elucidation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. mdpi.com Through various NMR experiments, including ¹H NMR, ¹³C NMR, and 2D techniques, the precise connectivity and spatial arrangement of atoms within this compound can be determined. korea.ac.krresearchgate.net

¹H NMR : Provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals would be expected for the methyl ester protons, the protons on the phenyl ring, and the single proton on the oxazole ring.

¹³C NMR : Reveals the chemical environment of carbon atoms. The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the oxazole and phenyl rings, and the methyl carbon. acs.org

The following table summarizes typical NMR chemical shift ranges observed for structurally similar phenyloxazole carboxylate compounds.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference Compound
¹HEster Methyl (-OCH₃)3.8 - 4.0Methyl 1-Methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate mdpi.com
¹HAromatic (Phenyl)7.3 - 8.1Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate acs.org
¹³CEster Carbonyl (C=O)~162Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate acs.org
¹³COxazole Ring Carbons126 - 161Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate acs.org
¹³CPhenyl Ring Carbons126 - 132Ethyl 5-(methylthio)-2-phenyloxazole-4-carboxylate acs.org
¹³CEster Methyl (-OCH₃)~52Methyl 6-amino-2′-methyl-[1,1′-biphenyl]-3-carboxylate nih.gov

UV-Visible and Fluorescence Spectroscopy for Photophysical Property Assessment

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent emission of light. These properties are critical for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netmaterialsciencejournal.org

UV-Visible Spectroscopy : This technique measures the absorption of light by a molecule as a function of wavelength. For phenyloxazole derivatives, the absorption spectra typically show bands corresponding to π-π* transitions within the conjugated system formed by the phenyl and oxazole rings. nih.govbiointerfaceresearch.com The position of the maximum absorption wavelength (λ_max) can be influenced by the solvent polarity. researchgate.netbiointerfaceresearch.com

Fluorescence Spectroscopy : Many phenyloxazole compounds are known to be fluorescent, meaning they emit light after being electronically excited. arkat-usa.org The emission spectra provide information about the energy of the excited state. The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are important parameters. researchgate.net Studies on related compounds have shown that the emission properties are also sensitive to the solvent environment, which can be indicative of charge transfer character in the excited state. researchgate.net

Computational Chemistry for Mechanistic Insights and Structure Prediction

Computational chemistry complements experimental techniques by providing a theoretical framework to understand molecular properties and reaction pathways at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and properties of molecules. researchgate.netorientjchem.org For this compound, DFT calculations can predict a variety of important characteristics. ijcce.ac.irnih.gov

Structural Optimization : DFT can determine the most stable three-dimensional conformation of the molecule, including the relative orientation of the phenyl ring and the methyl carboxylate group. nih.govcore.ac.uk Studies on similar molecules have used DFT to identify low-energy conformers. nih.govcore.ac.uknih.gov

Electronic Properties : DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdntb.gov.ua The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and its UV-Visible absorption spectrum. materialsciencejournal.orgdntb.gov.ua A smaller gap generally implies higher reactivity and a longer wavelength of maximum absorption. nih.gov

Spectroscopic Prediction : DFT calculations can predict vibrational frequencies (IR spectra) and NMR chemical shifts. researchgate.netnih.gov Comparing these calculated spectra with experimental data helps to confirm the structural assignment and the assignment of spectral bands. ijcce.ac.irresearchgate.net Time-dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra, providing theoretical support for the observed electronic transitions. materialsciencejournal.orgdntb.gov.ua

The table below illustrates the types of data that can be obtained from DFT calculations for a molecule like this compound, based on studies of related compounds.

Calculated PropertySignificanceTypical Computational Method
Optimized GeometryPredicts bond lengths, bond angles, and stable conformers.B3LYP/6-311++G(d,p) nih.govcore.ac.uknih.gov
HOMO/LUMO EnergiesRelates to electronic transitions, reactivity, and ionization potential.B3LYP/6-311G(d,p) researchgate.net
Vibrational FrequenciesPredicts IR and Raman spectra for comparison with experimental data.B3LYP/6-311++G(2d, 2p) ijcce.ac.ir
NMR Chemical ShiftsAids in the assignment of experimental ¹H and ¹³C NMR spectra.GIAO method with B3LYP/6-311++G(d,p) nih.gov
UV-Visible TransitionsPredicts electronic absorption wavelengths (λ_max) using TD-DFT.TD-DFT/B3LYP/6-311++G(d,p) materialsciencejournal.org

Theoretical Predictions of Spectroscopic Parameters (e.g., ¹³C NMR Chemical Shifts)

The prediction of spectroscopic parameters through theoretical calculations has become an indispensable tool in the structural elucidation of novel compounds. For this compound, computational methods, particularly Density Functional Theory (DFT), offer a powerful approach to predict its ¹³C NMR chemical shifts, aiding in the correct assignment of experimental spectra.

The accurate calculation of NMR chemical shifts is highly dependent on the chosen theoretical level, including the functional and basis set. nih.gov Studies on similar heterocyclic systems have demonstrated that functionals like B3LYP, often paired with basis sets such as 6-311+G(d,p), provide a good correlation between calculated and experimental values after appropriate scaling. ruc.dk The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for such calculations, as it has been shown to yield reliable NMR chemical shift predictions. mdpi.com

For this compound, a theoretical ¹³C NMR spectrum can be generated by first optimizing the molecule's geometry to its lowest energy conformation. Following this, the GIAO-DFT calculation is performed to determine the isotropic shielding values for each carbon atom. These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts for the carbon atoms in this compound are influenced by the electronic environment of the oxazole ring, the phenyl group, and the methyl carboxylate group. The C2 carbon of the oxazole ring is expected to resonate at a lower field due to its position between two heteroatoms. Conversely, the C4 and C5 carbons, being part of the heterocyclic ring and influenced by the attached phenyl and carboxylate groups, will have distinct chemical shifts. The substituent effects on the phenyl ring also play a role in determining the shifts of the aromatic carbons. scispace.com

Below is an interactive data table presenting hypothetical, yet realistic, predicted ¹³C NMR chemical shifts for this compound, based on DFT calculations and data from structurally related oxazole derivatives. cbijournal.comrsc.org

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (Oxazole)150-155
C4 (Oxazole)135-140
C5 (Oxazole)158-163
C=O (Ester)160-165
O-CH₃ (Ester)50-55
C1' (Phenyl)125-130
C2'/C6' (Phenyl)128-132
C3'/C5' (Phenyl)129-133
C4' (Phenyl)130-134

These theoretical predictions serve as a valuable guide for the interpretation of experimental NMR data, helping to resolve ambiguities and confirm the structure of the synthesized compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides profound insights into the mechanisms of chemical reactions, including the formation of this compound. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, transition states, and determine the activation energies, thus elucidating the reaction pathway.

A plausible synthetic route to this compound is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov In the context of synthesizing the target molecule, this would likely involve the reaction of methyl 2-isocyano-3-phenyl-3-oxopropanoate with a suitable reagent.

Computational studies of such reaction pathways typically employ DFT to calculate the energies of reactants, products, intermediates, and transition states. researchgate.net The search for transition state geometries is a critical step, as these structures represent the highest energy point along the reaction coordinate and are characterized by a single imaginary frequency in the vibrational analysis.

For the formation of the oxazole ring in this compound, the key mechanistic steps that can be modeled include:

Deprotonation of the isocyanide: Calculation of the energy required to form the nucleophilic species.

Nucleophilic attack: Modeling the addition of the isocyanide-derived anion to the carbonyl group.

Cyclization: Investigating the intramolecular reaction to form the oxazoline (B21484) intermediate. This step involves locating the transition state for ring closure.

Elimination: Modeling the final step where a leaving group is eliminated to form the aromatic oxazole ring.

Potential Applications in Chemical Synthesis and Materials Science

As Precursors for the Construction of Complex Heterocyclic Architectures

The oxazole (B20620) nucleus within Methyl 5-phenyloxazole-4-carboxylate serves as a versatile scaffold for the synthesis of a variety of complex heterocyclic architectures. The ester and phenyl functionalities, along with the oxazole ring itself, provide multiple reaction sites for elaboration and annulation reactions, leading to the formation of fused heterocyclic systems.

A significant application of this compound is in the synthesis of oxazolo[5,4-d]pyrimidines. mdpi.comnih.govnih.govarkat-usa.org These fused heterocyclic systems are of particular interest due to their structural analogy to purine (B94841) bases, suggesting their potential as antimetabolites in therapeutic applications. mdpi.comnih.gov The general synthetic strategy involves the conversion of the 4-carboxylate group of the oxazole into a suitable functional group that can participate in the cyclization to form the pyrimidine (B1678525) ring. For instance, a 5-aminooxazole-4-carbonitrile, a derivative accessible from the corresponding carboxylate, can be reacted with reagents like triethyl orthoformate followed by an amine to construct the fused pyrimidine ring. mdpi.com The resulting oxazolo[5,4-d]pyrimidine (B1261902) core can be further functionalized, for example, by introducing various substituents at different positions to modulate its biological activity. nih.govnih.gov

The following table summarizes representative transformations of oxazole precursors to yield complex heterocyclic systems:

Starting Oxazole DerivativeReagentsResulting Heterocyclic SystemReference
5-Amino-2-substituted-oxazole-4-carbonitrile1. Triethyl orthoformate2. Amine (e.g., methylamine)7-Substituted-oxazolo[5,4-d]pyrimidine mdpi.com
2-Mercapto-5-benzoylamino-4-hydroxypyrimidinePhosphoryl trichloride (B1173362) (POCl₃)Oxazolo[5,4-d]pyrimidine nih.gov

Role as Key Building Blocks for Macrocycles and Peptidomimetics

The structural rigidity and defined stereochemistry of the oxazole ring make this compound an attractive building block for the synthesis of macrocycles and peptidomimetics. mdpi.commdpi.comnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. mdpi.comnih.gov

The oxazole core can be incorporated into a peptide backbone to introduce a conformational constraint, which can be crucial for biological activity. The synthesis of such peptidomimetics often involves standard peptide coupling techniques, where the carboxylic acid or amine derivatives of the oxazole building block are used. The phenyl group can also play a role in molecular recognition by engaging in hydrophobic or π-stacking interactions with biological targets.

In the realm of macrocycle synthesis, the bifunctional nature of this compound (after suitable modification of the ester group) allows it to be incorporated into larger ring structures. mdpi.com Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets. The oxazole unit can serve as a key structural element that helps to pre-organize the macrocyclic conformation, reducing the entropic penalty upon binding to a target.

Development and Application in Fluorescent Probe and Dye Chemistry

Heterocyclic compounds, including oxazole derivatives, are fundamental components in the design of fluorescent probes and dyes. researchgate.net The extended π-system of the 5-phenyloxazole (B45858) moiety in this compound provides a basis for intrinsic fluorescence, which can be modulated and enhanced through chemical modifications.

This compound can serve as an intermediate in the synthesis of more complex fluorescent dyes, such as cyanine (B1664457) dyes. nih.govresearchgate.netgoogle.combelnauka.by The synthesis of cyanine dyes typically involves the condensation of two heterocyclic quaternary salts. The oxazole nitrogen in this compound can be quaternized, and the resulting salt can then be reacted with another heterocyclic component and a polymethine bridge-forming reagent to construct the cyanine dye framework. The phenyl and carboxylate groups can be further modified to fine-tune the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, quantum yield, and Stokes shift.

Furthermore, derivatives of this compound have the potential to be developed into fluorescent probes for detecting specific analytes or for cellular imaging. For example, a small-molecule inhibitor of c-Myc–Max dimerization with a core structure similar to this compound was found to be intrinsically fluorescent, allowing for the monitoring of its uptake and distribution in living cells. nih.gov This suggests that appropriately functionalized 5-phenyloxazole-4-carboxylates could be designed as "turn-on" or "turn-off" fluorescent probes that signal the presence of a target molecule through a change in their fluorescence intensity. nih.gov

The following table outlines key characteristics of fluorescent dyes derived from heterocyclic precursors:

Dye ClassKey Structural FeatureGeneral Synthetic ApproachPotential Application
Cyanine DyesPolymethine chain linking two heterocyclic nucleiCondensation of heterocyclic quaternary saltsLabeling of biomolecules, fluorescence imaging
Fluorescent ProbesFluorophore linked to a recognition moietyFunctionalization of the core fluorophoreDetection of specific analytes, cellular imaging

Exploration as Dienes in Diverse Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring, while aromatic, can participate as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.comchemistrysteps.commasterorganicchemistry.com This reactivity provides a powerful tool for the construction of six-membered rings with a high degree of stereocontrol. libretexts.org In the context of this compound, the oxazole ring can potentially react with various dienophiles, particularly those that are electron-deficient. masterorganicchemistry.comchempedia.info

The Diels-Alder reaction of an oxazole with a dienophile typically leads to a bicyclic adduct which can then undergo further transformations. For example, the initial adduct can lose a molecule of water or another small molecule to aromatize, leading to the formation of a substituted pyridine (B92270) or furan. This sequence provides a valuable route to highly substituted aromatic and heteroaromatic compounds.

While the reactivity of this compound itself as a diene in Diels-Alder reactions is a subject for further exploration, the general reactivity of the oxazole ring in such transformations is well-established. The presence of the electron-withdrawing carboxylate group at the 4-position and the phenyl group at the 5-position would be expected to influence the electronics and sterics of the diene system, thereby affecting its reactivity and the regioselectivity of the cycloaddition. nih.govrsc.org In some cases, substituted oxazoles can also act as dienophiles in inverse-electron-demand Diels-Alder reactions. For instance, 4-nitro-2-phenyloxazole (B3242379) has been shown to react as an electrophilic dienophile. rsc.org

Intermediate Compounds in the Synthesis of Advanced Functional Materials

The unique electronic and structural properties of the oxazole ring system make this compound a promising intermediate for the synthesis of advanced functional materials, such as conductive polymers and materials for organic light-emitting diodes (OLEDs).

In the field of conductive polymers, heterocyclic monomers are often polymerized to create materials with desirable electronic properties. researchgate.netekb.egtubitak.gov.trmdpi.comyoutube.com While the direct polymerization of this compound may be challenging, it can be chemically modified to introduce polymerizable groups or to be incorporated as a side chain or a segment within a larger polymer structure. The resulting polymers could exhibit interesting photophysical or charge-transporting properties.

For OLED applications, materials with high fluorescence quantum yields and good charge-carrier mobility are required. researchgate.netresearchgate.net Heterocyclic compounds, including those containing oxadiazole and carbazole (B46965) units, are widely used in the emissive and charge-transporting layers of OLEDs. The phenyloxazole core of this compound provides a rigid, conjugated system that can be a component of a larger molecule designed for use in OLEDs. By attaching appropriate electron-donating or electron-withdrawing groups to the phenyloxazole scaffold, it is possible to tune the emission color and improve the performance of the resulting OLED device.

The following table provides an overview of the potential roles of oxazole-based intermediates in functional materials:

Material TypeDesired PropertyPotential Role of Oxazole Intermediate
Conductive PolymersElectrical conductivity, electrochemical stabilityMonomer or part of a repeating unit in a conjugated polymer
Organic Light-Emitting Diodes (OLEDs)High fluorescence quantum yield, charge-carrier mobilityCore scaffold for emissive or charge-transporting materials

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-phenyloxazole-4-carboxylate, and what experimental conditions are critical for yield optimization?

  • Methodological Answer: The compound is typically synthesized via cyclization reactions under Bischler-Napieralski conditions. Key steps include the condensation of substituted phenyl precursors with methyl esters, followed by cyclization using dehydrating agents like POCl₃. Reaction temperature (80–100°C) and anhydrous conditions are critical to avoid side reactions. Purification involves recrystallization from ethanol or methanol, with purity verification via HPLC (>95%) .

Q. How can researchers confirm the identity and purity of this compound?

  • Methodological Answer: Combine multiple analytical techniques:

  • Melting Point Analysis: Compare observed mp (182–183°C) with literature values .
  • Spectroscopy: Use ¹H/¹³C NMR to verify aromatic proton environments (δ 7.2–8.1 ppm for phenyl) and ester carbonyl signals (~δ 165 ppm). IR spectroscopy confirms C=O stretches (~1700 cm⁻¹).
  • Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential inhalation hazards (H313/H333 warnings) .
  • Storage: Keep in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can hydrogen-bonding patterns influence the crystal packing of this compound?

  • Methodological Answer: Perform single-crystal X-ray diffraction (SC-XRD) to determine intermolecular interactions. Use graph set analysis (e.g., Etter’s formalism) to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Software like Mercury or CrystalExplorer visualizes packing diagrams, highlighting C–H···O interactions between oxazole rings and ester groups .

Q. What computational and experimental approaches resolve contradictions in spectroscopic data (e.g., tautomerism or polymorphism)?

  • Methodological Answer:

  • Tautomer Analysis: Compare experimental NMR data with DFT-calculated chemical shifts (Gaussian/B3LYP/6-31G* level) for possible tautomers.
  • Polymorphism Screening: Conduct slurry experiments in solvents like acetonitrile/water to isolate polymorphs. SC-XRD or PXRD distinguishes forms via lattice parameter differences .

Q. Which software tools are recommended for refining and visualizing the crystal structure of this compound?

  • Methodological Answer:

  • Refinement: Use SHELXL for small-molecule refinement. Input HKL data with SHELXTL (Bruker AXS) for iterative least-squares minimization. Monitor R1/wR2 values (<5% for high-quality data) .
  • Visualization: Generate ORTEP diagrams with ORTEP-3 (Windows GUI) to display thermal ellipsoids and atomic displacement parameters .

Q. How do substituents on the phenyl ring affect the electronic properties of the oxazole core?

  • Methodological Answer:

  • Synthetic Modifications: Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) via Suzuki coupling or electrophilic substitution.
  • Characterization: Use UV-Vis spectroscopy to track λₘₐₓ shifts (e.g., bathochromic shifts with electron donors). Cyclic voltammetry (CH Instruments) quantifies HOMO/LUMO energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.